A Technical Guide to Potassium benzo[d]dioxol-5-yltrifluoroborate: Synthesis, Applications, and Relevance in Drug Discovery
A Technical Guide to Potassium benzo[d]dioxol-5-yltrifluoroborate: Synthesis, Applications, and Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium benzo[d]dioxol-5-yltrifluoroborate (CAS Number: 871231-46-8) is a versatile and stable organoboron reagent that has gained significant traction in modern organic synthesis.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of Potassium benzo[d]dioxol-5-yltrifluoroborate, with a particular focus on its utility in the synthesis of biologically active molecules relevant to drug discovery. Detailed experimental protocols and a discussion of the pharmacological significance of the benzo[d]dioxole moiety are presented to facilitate its use in research and development.
Compound Identification and Properties
Potassium benzo[d]dioxol-5-yltrifluoroborate is a white, crystalline solid that is stable to air and moisture, offering significant advantages in handling and storage over its corresponding boronic acid.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 871231-46-8 | [2] |
| Molecular Formula | C₇H₅BF₃KO₂ | [2] |
| Molecular Weight | 228.02 g/mol | [2] |
| Appearance | White solid | [4] |
| Purity | ≥95% | [2] |
Structure:
Figure 1. Chemical structure of Potassium benzo[d]dioxol-5-yltrifluoroborate.
Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate
General Experimental Protocol for Synthesis
This protocol is a representative procedure based on the synthesis of similar potassium aryltrifluoroborates.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Acetone
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine. Add a solution of 5-bromobenzo[d][4][5]dioxole in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Boration: To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis and Trifluoroborate Salt Formation: Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of potassium hydrogen fluoride (KHF₂). Stir the resulting mixture vigorously for 1-2 hours.
-
Isolation and Purification: Remove the THF under reduced pressure. The resulting solid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a suitable solvent like hot acetone, followed by precipitation with a less polar solvent such as diethyl ether.[4] The product is then filtered, washed with diethyl ether, and dried under vacuum to yield Potassium benzo[d]dioxol-5-yltrifluoroborate as a white solid.[4]
Diagram 1. General synthetic workflow for Potassium benzo[d]dioxol-5-yltrifluoroborate.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of Potassium benzo[d]dioxol-5-yltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with Potassium benzo[d]dioxol-5-yltrifluoroborate.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide or chloride)
-
Potassium benzo[d]dioxol-5-yltrifluoroborate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine ligand (e.g., RuPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/H₂O, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube or a microwave vial, add the aryl halide (1.0 equiv), Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) and add this to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Potassium Aryltrifluoroborates
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | PdCl₂AᵗaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 89 | [5] |
| 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Toluene/H₂O | 100 | 91 | |
| Benzyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | High | [6] |
| 4-Bromo-2-fluorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 100 | Good |
Note: The yields presented are for similar potassium aryltrifluoroborates and serve as a general guide. Specific yields for Potassium benzo[d]dioxol-5-yltrifluoroborate may vary.
Diagram 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery and Medicinal Chemistry
The benzo[d][4][5]dioxole (or methylenedioxyphenyl) moiety is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds. Its presence can significantly influence the pharmacological properties of a molecule, including its metabolic stability and receptor binding affinity. Consequently, Potassium benzo[d]dioxol-5-yltrifluoroborate serves as a valuable building block for the synthesis of novel therapeutic agents.
Biological Activities of Benzo[d]dioxole Derivatives
Derivatives of benzo[d][4][5]dioxole have demonstrated a broad spectrum of biological activities.
Table 3: Reported Biological Activities of Benzo[d]dioxole Derivatives
| Biological Activity | Example Compound Class | Reference |
| Anticancer | Thiourea derivatives | [7] |
| Antifungal | Propanamide derivatives | [7] |
| Antibacterial | Dihydropyrazole derivatives | [8] |
| Antiepileptic | Stiripentol analogs | |
| Auxin Receptor Agonists | Acetamide derivatives |
Involvement in Signaling Pathways
While direct evidence of Potassium benzo[d]dioxol-5-yltrifluoroborate modulating signaling pathways is not available, numerous benzo[d]dioxole-containing molecules synthesized via methods like Suzuki-Miyaura coupling have been shown to interact with key cellular signaling pathways implicated in various diseases, particularly cancer.
For instance, several studies have focused on the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) by compounds containing the benzo[d]dioxole scaffold.[8][9][10] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Diagram 3. Simplified representation of EGFR and VEGFR signaling pathways and the potential point of intervention for benzo[d]dioxole derivatives.
The ability to readily introduce the benzo[d]dioxole-5-yl moiety into a diverse range of molecular scaffolds using Potassium benzo[d]dioxol-5-yltrifluoroborate makes this reagent a powerful tool for the discovery of novel inhibitors of these and other critical signaling pathways in drug development.
Conclusion
Potassium benzo[d]dioxol-5-yltrifluoroborate is a stable, versatile, and highly effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its ease of handling and high reactivity make it an invaluable tool for synthetic chemists in both academic and industrial settings. The prevalence of the benzo[d]dioxole moiety in biologically active compounds underscores the importance of this reagent in medicinal chemistry and drug discovery for the development of novel therapeutics targeting a range of diseases. This guide provides the fundamental information and experimental basis for the successful application of Potassium benzo[d]dioxol-5-yltrifluoroborate in research and development.
References
- 1. potassium 1,3-benzodioxol-5-yl(trifluoro)borate(1-) [myskinrecipes.com]
- 2. 871231-46-8,Potassium Benzo[d][1,3]dioxol-5-yltrifluoroborate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
